molecular formula C9H10Br2 B14319438 7,7-Dibromo-3,4-dimethylidenebicyclo[4.1.0]heptane CAS No. 106732-17-6

7,7-Dibromo-3,4-dimethylidenebicyclo[4.1.0]heptane

Cat. No.: B14319438
CAS No.: 106732-17-6
M. Wt: 277.98 g/mol
InChI Key: NIERRUVYHMYYTD-UHFFFAOYSA-N
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Description

7,7-Dibromo-3,4-dimethylidenebicyclo[410]heptane is a bicyclic compound characterized by the presence of two bromine atoms and two methylene groups attached to a heptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dibromo-3,4-dimethylidenebicyclo[4.1.0]heptane typically involves the reaction of an alkyl halide with an alkene in the presence of a strong base such as potassium hydroxide (KOH) . The reaction conditions often require controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

7,7-Dibromo-3,4-dimethylidenebicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Addition Reactions: The double bonds in the methylene groups can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7,7-Dibromo-3,4-dimethylidenebicyclo[4.1.0]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7,7-Dibromo-3,4-dimethylidenebicyclo[4.1.0]heptane involves its ability to undergo various chemical transformations. The compound can interact with molecular targets through its reactive bromine atoms and methylene groups, leading to the formation of new chemical bonds and the modulation of biological pathways .

Comparison with Similar Compounds

Properties

CAS No.

106732-17-6

Molecular Formula

C9H10Br2

Molecular Weight

277.98 g/mol

IUPAC Name

7,7-dibromo-3,4-dimethylidenebicyclo[4.1.0]heptane

InChI

InChI=1S/C9H10Br2/c1-5-3-7-8(4-6(5)2)9(7,10)11/h7-8H,1-4H2

InChI Key

NIERRUVYHMYYTD-UHFFFAOYSA-N

Canonical SMILES

C=C1CC2C(C2(Br)Br)CC1=C

Origin of Product

United States

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